Echitovenidine
Overview
Description
Echitovenidine is an alkaloid that can be isolated from the plant Alstonia yunnanensis. It is known for its inhibitory activity on monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions: Echitovenidine can be synthesized through various organic synthesis methods. the most common approach involves the extraction from the natural source, Alstonia yunnanensis. The extraction process typically includes the following steps:
Plant Material Collection: The plant material is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate.
Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Echitovenidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Scientific Research Applications
Echitovenidine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Biology: this compound’s inhibitory effect on monoamine oxidase makes it a valuable tool in neurobiological research.
Medicine: Its potential therapeutic effects are being explored in the treatment of neurological disorders and depression.
Industry: this compound is used in the development of pharmaceuticals and as a biochemical research tool
Mechanism of Action
Echitovenidine exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. The molecular targets include the active site of monoamine oxidase, where this compound binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Reserpine: Another alkaloid with monoamine oxidase inhibitory activity.
Harmine: A beta-carboline alkaloid that also inhibits monoamine oxidase.
Selegiline: A synthetic compound used as a monoamine oxidase inhibitor in the treatment of Parkinson’s disease.
Uniqueness of Echitovenidine: this compound is unique due to its natural origin and specific inhibitory activity on monoamine oxidase. Unlike synthetic inhibitors, this compound is derived from a plant source, which may offer additional benefits in terms of biocompatibility and reduced side effects .
Properties
IUPAC Name |
methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCJKGZUGDPHMN-RURBMAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992953 | |
Record name | Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7222-35-7 | |
Record name | Echitovenidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007222357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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